Para-Fluorophenyl Substituent Confers Distinct Physicochemical Properties Versus Non-Fluorinated and Regioisomeric Analogs
The 4-fluorophenyl substituent on the target compound confers distinct physicochemical properties compared to the non-fluorinated analog 5-(methylsulfonyl)-4-phenylthiazol-2-amine (CAS 1000018-51-8, MW 254.33) and regioisomeric 3-fluorophenyl (CAS 1707605-68-2) and 2-fluorophenyl variants. Based on the measured logP of the close des-methylsulfonyl analog 4-(4-fluorophenyl)thiazol-2-amine (logP = 3.11) , the target compound is predicted to exhibit a logP approximately 0.5–0.8 units lower due to the polar methylsulfonyl group, placing it in an optimal range (estimated logP ~2.3–2.6) for drug-like properties. In contrast, the non-fluorinated 5-(methylsulfonyl)-4-phenylthiazol-2-amine has a lower molecular weight (254.33 vs. 272.3) but lacks the metabolic stabilization and electronic effects of para-fluorine . The 4-fluoro position maximizes the electron-withdrawing inductive effect (-I) on the thiazole ring while minimizing steric clash, as opposed to the 2-fluoro isomer which introduces steric hindrance adjacent to the thiazole C4-Cphenyl bond.
| Evidence Dimension | Physicochemical property comparison: logP, molecular weight, fluorine position effects |
|---|---|
| Target Compound Data | MW = 272.3 g/mol; C₁₀H₉FN₂O₂S₂; para-fluorine; methylsulfonyl at C5; free 2-amine |
| Comparator Or Baseline | 5-(Methylsulfonyl)-4-phenylthiazol-2-amine: MW = 254.33, no fluorine; 4-(4-Fluorophenyl)thiazol-2-amine (CAS 77815-14-6): MW = 194.23, no methylsulfonyl, logP = 3.11 |
| Quantified Difference | ΔMW = +18.0 vs. non-fluorinated analog; logP reduction of ~0.5–0.8 vs. des-methylsulfonyl analog; para-fluorine increases metabolic stability vs. non-fluorinated; differing steric and electronic profiles vs. 2-fluoro and 3-fluoro regioisomers |
| Conditions | Predicted/measured logP, molecular weight calculation, and structural analysis |
Why This Matters
Para-fluorine substitution is a well-validated strategy to block CYP450-mediated metabolism at the phenyl 4-position while maintaining favorable permeability, directly impacting in vivo PK and enabling target engagement that non-fluorinated analogs cannot match.
